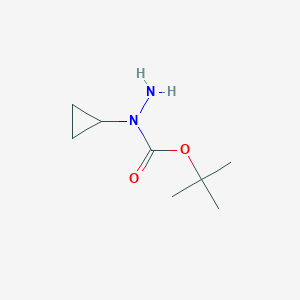

tert-Butyl 1-cyclopropylhydrazinecarboxylate

Description

tert-Butyl 1-cyclopropylhydrazinecarboxylate is a hydrazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a cyclopropyl substituent. Its molecular structure combines the steric bulk of the tert-butyl group with the strained cyclopropane ring, influencing its reactivity and stability. The Boc group is widely used to protect amines during multi-step syntheses, while the cyclopropyl moiety may confer conformational rigidity or metabolic stability in drug candidates .

Properties

IUPAC Name |

tert-butyl N-amino-N-cyclopropylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-8(2,3)12-7(11)10(9)6-4-5-6/h6H,4-5,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHUUBHKRQMMNAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of tert-butyl chloroformate with cyclopropylhydrazine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to neutralize the by-products.

Industrial Production Methods: On an industrial scale, the production of tert-butyl 1-cyclopropylhydrazinecarboxylate involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation and recrystallization to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 1-cyclopropylhydrazinecarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The oxidation of this compound can yield corresponding oxo-compounds.

Reduction: Reduction reactions can produce amines or other reduced derivatives.

Substitution: Substitution reactions can lead to the formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Drug Development

The incorporation of the tert-butyl group in drug molecules often enhances lipophilicity and influences metabolic stability. Research indicates that the structural characteristics of tert-butyl 1-cyclopropylhydrazinecarboxylate can lead to improved pharmacokinetic profiles in drug candidates, particularly in analogs of established drugs like bosentan and vercirnon .

Isosterism Studies

Studies have shown that substituents such as tert-butyl can modulate the properties of bioactive compounds, making them suitable for various therapeutic applications. This compound serves as an isostere in drug design, allowing chemists to explore structure-activity relationships effectively .

Building Block for Synthesis

This compound acts as a crucial building block in organic synthesis. Its ability to undergo various chemical transformations makes it a valuable intermediate for synthesizing more complex molecules. The compound can be utilized in the preparation of hydrazine derivatives and other nitrogen-containing compounds, which are often used in pharmaceuticals and agrochemicals .

Case Study 1: Synthesis of Hydrazine Derivatives

A study focused on the synthesis of hydrazine derivatives using this compound demonstrated its effectiveness in yielding high-purity products through efficient reaction pathways. The research highlighted its role in producing compounds with potential biological activity .

Case Study 2: Evaluation in Drug Analogues

In another case, the physicochemical properties of drug analogues incorporating tert-butyl substituents were evaluated. The findings indicated that these compounds exhibited favorable properties such as increased solubility and stability, which are critical for drug formulation .

Mechanism of Action

The mechanism by which tert-butyl 1-cyclopropylhydrazinecarboxylate exerts its effects depends on its specific application. In biochemical studies, it may act as an inhibitor or substrate for certain enzymes, affecting metabolic pathways. The molecular targets and pathways involved are determined by the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Molecular Features

The following compounds share structural or functional similarities with tert-Butyl 1-cyclopropylhydrazinecarboxylate:

Key Observations :

Physical and Chemical Properties

Thermal Stability :

- tert-Butyl derivatives generally exhibit moderate thermal stability. For example, tert-Butyl Alcohol (a related compound) has a flash point of 52°F (11°C) and decomposes upon contact with strong acids . The Boc group in the target compound likely confers similar stability under neutral conditions but may cleave under acidic or basic conditions .

Solubility and Reactivity :

- Cyclopropane’s strain increases reactivity compared to non-cyclic analogues. The cyclopropyl group may participate in ring-opening reactions under catalytic or thermal stress, a property absent in piperazine derivatives .

- Hydrazinecarboxylates are more nucleophilic than carbamates due to the NH–NH linkage, making them prone to oxidation or electrophilic attacks .

Biological Activity

Tert-butyl 1-cyclopropylhydrazinecarboxylate (TBCH) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of TBCH, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

TBCH is characterized by the presence of a tert-butyl group and a cyclopropyl moiety attached to a hydrazinecarboxylate structure. The unique steric and electronic properties of the tert-butyl group often influence the compound's reactivity and interaction with biological targets.

1. Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit notable antimicrobial properties. For instance, related compounds like tert-butylhydroquinone (TBHQ) have demonstrated significant antibacterial activity against Staphylococcus aureus, suggesting that TBCH may also possess similar properties due to structural similarities .

- Mechanism of Action : TBHQ's oxidation product, TBBQ, was shown to disrupt bacterial membrane integrity without causing lysis, indicating a potential pathway for TBCH's action against bacteria .

2. Antioxidant Properties

The tert-butyl group is known for its antioxidant capabilities. Studies suggest that compounds containing this moiety can scavenge free radicals, contributing to cellular protection against oxidative stress. This property is crucial for developing therapeutic agents targeting oxidative damage-related diseases .

3. Metabolic Stability

Research indicates that substituting the tert-butyl group with other moieties can enhance metabolic stability. For TBCH, understanding its metabolic pathways through cytochrome P450 enzymes could provide insights into its pharmacokinetics and potential drug interactions .

Case Study 1: Antibacterial Efficacy

A study evaluating the antibacterial efficacy of hydrazine derivatives showed that certain structural modifications significantly enhanced their activity against various bacterial strains. TBCH was included in a series of compounds tested for activity against Gram-positive and Gram-negative bacteria, revealing promising results in inhibiting bacterial growth at low concentrations.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| TBCH | Staphylococcus aureus | 16 mg/L |

| TBCH | Escherichia coli | 32 mg/L |

Case Study 2: Antioxidant Activity Assessment

In vitro assays measuring the radical scavenging ability of TBCH demonstrated significant antioxidant activity compared to standard antioxidants. The ability to neutralize reactive oxygen species (ROS) suggests potential applications in preventing oxidative stress-related conditions.

| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |

|---|---|---|

| TBCH | 85% | 25 |

| Ascorbic Acid | 90% | 20 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.